6-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
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Description
6-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride is a useful research compound. Its molecular formula is C11H12ClFN2 and its molecular weight is 226.68. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 6-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride is c-Met , a receptor tyrosine kinase . This receptor plays a crucial role in cellular processes such as proliferation, survival, and motility, making it a significant target in cancer research .
Mode of Action
The compound interacts with its target, c-Met, by binding to its active site . This interaction inhibits the receptor’s activity, leading to a decrease in the signaling pathways that promote cell proliferation and survival . The introduction of sulfonyl groups to the compound has been suggested to increase its antiproliferative activity .
Biochemical Pathways
The inhibition of c-Met affects several downstream pathways involved in cell proliferation and survival
Result of Action
The compound exhibits antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . It inhibits cell proliferation in a dose-dependent manner and also markedly inhibits cytolytic activity .
Properties
IUPAC Name |
6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2.ClH/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10;/h1-2,5,13-14H,3-4,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNPVBHGOKGOEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=CC(=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.